2,6-Bis(benzyloxy)pyridin-3-amine
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Overview
Description
2,6-Bis(benzyloxy)pyridin-3-amine: is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to the 2 and 6 positions of a pyridine ring, with an amine group at the 3 position. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the benzyloxy groups at the 2 and 6 positions.
Benzyloxy Group Introduction:
Amine Group Introduction: The amine group at the 3 position is introduced through a nitration reaction followed by reduction to convert the nitro group to an amine.
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Bis(benzyloxy)pyridin-3-amine can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the pyridine ring or the benzyloxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced forms of the pyridine ring or benzyloxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,6-Bis(benzyloxy)pyridin-3-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the nature of the target. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but differs in the position of the benzyloxy group and the amine group.
2,6-Bis(benzyloxy)pyridine-3-boronic acid: This compound contains a boronic acid group instead of an amine group, which gives it different chemical properties and reactivity.
Uniqueness: 2,6-Bis(benzyloxy)pyridin-3-amine is unique due to the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring, along with an amine group at the 3 position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,6-bis(phenylmethoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYAWRCHORJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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